![molecular formula C24H20N4O4 B2466765 ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 477709-28-7](/img/structure/B2466765.png)
ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate
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Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound SMR000179540, also known as ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate:
Anticancer Activity
SMR000179540 has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its effectiveness in inducing apoptosis and inhibiting the growth of tumor cells in vitro . This makes it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable tool in the development of new antibiotics . Research has highlighted its potential in combating resistant strains of bacteria, which is crucial in the current landscape of increasing antibiotic resistance.
Anti-inflammatory Effects
SMR000179540 has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammatory process. This application is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that SMR000179540 possesses neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to reduce oxidative stress and inhibit neuroinflammation contributes to its protective effects on neuronal cells.
Antioxidant Activity
The compound has demonstrated strong antioxidant activity, which is beneficial in protecting cells from oxidative damage. This property is valuable in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .
Enzyme Inhibition
SMR000179540 has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways and disease processes . This makes it a useful tool in biochemical research and drug development, particularly for conditions where enzyme dysregulation is a factor.
Antiviral Applications
Preliminary studies suggest that SMR000179540 may have antiviral properties, potentially inhibiting the replication of certain viruses . This application is particularly important in the development of new antiviral therapies, especially in the face of emerging viral threats.
Drug Delivery Systems
The unique chemical structure of SMR000179540 allows it to be used in the design of novel drug delivery systems. Its ability to form stable complexes with other molecules can enhance the delivery and efficacy of therapeutic agents . This application is crucial for improving the bioavailability and targeted delivery of drugs.
properties
IUPAC Name |
ethyl 5-[2-(2-anilino-2-oxoacetyl)pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-32-24(31)19-16-25-28(18-12-7-4-8-13-18)23(19)27-15-9-14-20(27)21(29)22(30)26-17-10-5-3-6-11-17/h3-16H,2H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISAFFCJNZIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[2-(2-anilino-2-oxoacetyl)-1H-pyrrol-1-yl]-1-phenyl-1H-pyrazole-4-carboxylate |
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